molecular formula C31H27N3O3 B11934156 2-[4-[[2,3-Dimethyl-5-(pyridin-3-ylmethylcarbamoyl)indol-1-yl]methyl]phenyl]benzoic acid

2-[4-[[2,3-Dimethyl-5-(pyridin-3-ylmethylcarbamoyl)indol-1-yl]methyl]phenyl]benzoic acid

Cat. No.: B11934156
M. Wt: 489.6 g/mol
InChI Key: LUWUEWQACOIVOR-UHFFFAOYSA-N
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Description

2-[4-[[2,3-Dimethyl-5-(pyridin-3-ylmethylcarbamoyl)indol-1-yl]methyl]phenyl]benzoic acid is a complex organic compound that features an indole core, a pyridine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[2,3-Dimethyl-5-(pyridin-3-ylmethylcarbamoyl)indol-1-yl]methyl]phenyl]benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the pyridine ring and the benzoic acid moiety. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[4-[[2,3-Dimethyl-5-(pyridin-3-ylmethylcarbamoyl)indol-1-yl]methyl]phenyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidized Derivatives: Carboxylic acids, ketones

    Reduced Derivatives: Alcohols, amines

    Substituted Derivatives: Halogenated compounds, alkylated or acylated derivatives

Mechanism of Action

The mechanism of action of 2-[4-[[2,3-Dimethyl-5-(pyridin-3-ylmethylcarbamoyl)indol-1-yl]methyl]phenyl]benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core and exhibit similar biological activities.

    Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine contain the pyridine ring and have comparable pharmacological properties.

    Benzoic Acid Derivatives: Compounds like salicylic acid and para-aminobenzoic acid (PABA) are structurally related and used in various therapeutic applications.

Uniqueness

2-[4-[[2,3-Dimethyl-5-(pyridin-3-ylmethylcarbamoyl)indol-1-yl]methyl]phenyl]benzoic acid is unique due to its combination of the indole, pyridine, and benzoic acid moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C31H27N3O3

Molecular Weight

489.6 g/mol

IUPAC Name

2-[4-[[2,3-dimethyl-5-(pyridin-3-ylmethylcarbamoyl)indol-1-yl]methyl]phenyl]benzoic acid

InChI

InChI=1S/C31H27N3O3/c1-20-21(2)34(19-22-9-11-24(12-10-22)26-7-3-4-8-27(26)31(36)37)29-14-13-25(16-28(20)29)30(35)33-18-23-6-5-15-32-17-23/h3-17H,18-19H2,1-2H3,(H,33,35)(H,36,37)

InChI Key

LUWUEWQACOIVOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)NCC3=CN=CC=C3)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C

Origin of Product

United States

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